Rheediaxanthone A

Description

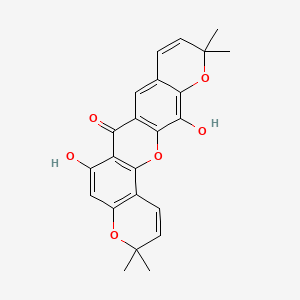

Rheediaxanthone A (C₂₃H₂₀O₆; molecular weight 392.40) is a xanthone derivative first isolated from the bark of Garcinia cambogia . Structurally, it features hydroxyl and methyl substituents critical to its bioactivity, including a dipyrano-xanthenone core. Its physicochemical properties include a boiling point of 619.6 ± 55.0 °C, density of 1.4 ± 0.1 g/cm³, and moderate hydrophobicity (XlogP = 4.7) .

Properties

IUPAC Name |

11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAPUFLPLOSGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rheediaxanthone A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the root bark of Rheedia benthamiana using organic solvents such as ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Rheediaxanthone A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the xanthone core, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

Rheediaxanthone A exerts its effects through multiple mechanisms:

Apoptosis Induction: It induces programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.

Modulation of Signaling Pathways: It affects key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among xanthones influence their biological activity:

Structural Activity Relationship (SAR):

- TS Inhibition: Hydroxyl groups at positions 1, 3, and 6 enhance thymidylate synthase (TS) inhibition by forming hydrogen bonds with Asp218/Asp220 in TS catalytic sites .

- Hydrophobic Groups: Substituents at positions 2 and 8 improve binding affinity through hydrophobic interactions .

- Toxicity Selectivity: Reduced hydroxylation (e.g., rheediaxanthone C) diminishes nematocidal activity despite retaining TS inhibition .

Enzyme Inhibition and Selectivity

This compound and analogs exhibit differential TS inhibition and species selectivity:

Key Findings:

- Alvaxanthone is the most potent TS inhibitor, with IC₅₀ values lower than rheediaxanthone B and α-mangostin .

- Rheediaxanthone C inhibits TS but lacks nematocidal activity, suggesting TS-independent toxicity pathways .

- 2-OMe-xanthone (non-TS inhibitor) is toxic to C. elegans, further supporting alternative mechanisms .

Cytotoxicity and Mechanisms of Action

Notable Observations:

- Alvaxanthone selectively targets cancer cells by impairing mitochondrial metabolism, reducing SCC-15 cell viability to 1.5% at 40 µM .

- Rheediaxanthone B induces apoptosis more rapidly, with caspase-3/7 activation and ATP reduction to 20% in SCC-15 cells .

Pharmacokinetic and Toxicity Profiles

Critical Considerations:

- Most xanthones comply with Lipinski’s rules, favoring oral administration .

Biological Activity

Rheediaxanthone A is a notable compound isolated from various species within the genus Rheedia, particularly from Rheedia acuminata and Metaxya rostrata. This compound belongs to the xanthone family, which has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and potential antimalarial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Isolation

This compound is characterized by a unique chemical structure that contributes to its biological activity. It was first isolated through bioassay-guided fractionation of extracts from the bark of Rheedia acuminata and rootlets of Metaxya rostrata. The structure was elucidated using advanced techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .

1. Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. In studies involving colorectal cancer (CRC) cells, it has been shown to induce cell cycle arrest and apoptosis. The mechanism involves the activation of caspases, which are crucial for programmed cell death. The following table summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SW480 CRC Cells | 2.5 | Caspase activation |

| 2-Deprenyl-Rheediaxanthone B (XB) | SW480 CRC Cells | 0.6 | Induces cell viability loss |

| 2-Deprenyl-7-Hydroxy-Rheediaxanthone B (OH-XB) | SW480 CRC Cells | 0.8 | Induces apoptosis |

The IC50 values indicate the concentration at which 50% of the cells are inhibited, demonstrating that this compound has potent activity against CRC cells .

2. Antimalarial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimalarial potential. Research indicates that xanthones from Rheedia species exhibit activity against chloroquine-resistant strains of Plasmodium falciparum. The following data table presents findings on antiplasmodial activity:

| Compound | Strain | IC50 (µM) |

|---|---|---|

| This compound | Plasmodium falciparum FcB1 | >10 |

| Other Xanthones | Plasmodium falciparum FcB1 | ~3 |

While this compound showed weaker activity compared to other xanthones, it still contributes to the overall understanding of xanthones as potential antimalarial agents .

3. Anti-Inflammatory Effects

Xanthones, including this compound, have also been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit nitric oxide production in activated macrophages, suggesting a role in modulating inflammatory responses.

Case Studies

Case Study 1: Colorectal Cancer Treatment

A study focused on the effects of this compound on SW480 CRC cells highlighted its ability to induce apoptosis through caspase activation. The results indicated a significant reduction in cell viability at concentrations as low as 2.5 µM after a 48-hour treatment period. Western blot analysis revealed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antiplasmodial Activity Assessment

In another study assessing the antiplasmodial activity of xanthones from Rheedia acuminata, this compound was tested against chloroquine-resistant strains of Plasmodium falciparum. Although it exhibited weaker activity compared to other isolated compounds, it still provided insights into the structure-activity relationship necessary for developing new antimalarial drugs .

Q & A

Basic: What are the recommended analytical techniques for identifying and characterizing Rheediaxanthone A in natural extracts?

Answer:

this compound should be identified using a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection can isolate the compound from crude extracts . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) is critical for structural elucidation, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . For reproducibility, document solvent systems, column specifications, and calibration standards in detail .

Basic: What protocols ensure reproducible isolation of this compound from Garcinia species?

Answer:

Standard isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by fractionation via column chromatography (silica gel or Sephadex LH-20). Thin-layer chromatography (TLC) with specific Rf values under UV light aids in tracking fractions . Purity must be validated using HPLC (>95% peak area) and melting point analysis. Report all solvent ratios, temperature conditions, and stationary phases to enable replication .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?

Answer:

Discrepancies in bioactivity (e.g., IC50 variability) may arise from differences in cell culture conditions, assay protocols, or compound stability. To address this:

- Standardize assays using validated cell lines (e.g., ATCC-certified) and controls.

- Perform dose-response curves with triplicate measurements.

- Include time-course studies to assess metabolic degradation .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance and variability .

Advanced: What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?

Answer:

Adopt a multi-modal approach:

In vitro : Use apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting for pathway proteins (e.g., Bcl-2, caspase-3) .

In silico : Perform molecular docking to predict target interactions (e.g., kinases, DNA topoisomerases).

In vivo : Validate findings in xenograft models with pharmacokinetic profiling (bioavailability, half-life).

Ensure negative/positive controls and blinded data analysis to minimize bias .

Advanced: How should researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

Key synthesis hurdles include regioselective functionalization of the xanthone core and stereochemical control. Strategies include:

- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups).

- Catalytic asymmetric synthesis for chiral centers.

- Characterization via X-ray crystallography to confirm stereochemistry .

Report reaction yields, purification methods, and spectroscopic data for each derivative .

Basic: What methodologies are used to assess this compound’s stability under varying pH and temperature conditions?

Answer:

Conduct accelerated stability studies:

- Incubate the compound in buffers (pH 1–10) at 37°C.

- Analyze degradation products via LC-MS at intervals (0, 7, 14 days).

- Use Arrhenius equations to predict shelf-life . Document storage recommendations (e.g., −80°C in amber vials) to preserve integrity .

Advanced: How can omics approaches (e.g., transcriptomics, metabolomics) enhance understanding of this compound’s biological effects?

Answer:

Integrate multi-omics workflows:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS/MS to map metabolic pathway disruptions (e.g., TCA cycle, lipid metabolism).

- Network pharmacology : Link targets to disease pathways using tools like STRING or KEGG .

Validate findings with CRISPR/Cas9 knockouts or siRNA silencing of candidate genes .

Basic: What criteria should guide the selection of in vitro models for this compound toxicity screening?

Answer:

Prioritize models relevant to the compound’s purported bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.